4-Amino-3,5-dichlorophenacylbromide
Overview
Description
4-Amino-3,5-dichlorophenacylbromide is a chemical compound with the molecular formula C8H6BrCl2NO and a molecular weight of 282.95 g/mol . It is known for its utility in organic synthesis and as an intermediate in the production of various pharmaceuticals . The compound appears as an off-white to yellow solid and is sensitive to moisture .
Mechanism of Action
Target of Action
It is known to be an intermediate in synthesizing clenproperol-d7 , a β-agonist which can be used as a growth promoter in farm animals .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s log P values suggest moderate lipophilicity, which could impact its bioavailability .
Action Environment
It is known to be moisture sensitive and is typically stored in a freezer under an inert atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-3,5-dichlorophenacylbromide is synthesized from 4-amino-3,5-dichloroacetophenone. The process involves dissolving 4-amino-3,5-dichloroacetophenone in chloroform and heating it to 65°C. Bromine is then added dropwise with stirring. After a few minutes of stirring, ethanol is added, and the mixture is stirred further. The resulting crystals are filtered out, washed with chloroform, and dried at low temperature to obtain the final product .
Industrial Production Methods
While specific industrial production methods are not detailed, the synthesis process described above can be scaled up for industrial applications. The key steps involve careful control of temperature and the addition of reagents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5-dichlorophenacylbromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .
Scientific Research Applications
4-Amino-3,5-dichlorophenacylbromide is widely used in scientific research, particularly in:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the production of drugs, including those related to Clenbuterol, a β-agonist used as a growth promoter in farm animals.
Analytical Chemistry: It is used as a reference substance to analyze drug quality.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3,5-dichloroacetophenone: The precursor in the synthesis of 4-Amino-3,5-dichlorophenacylbromide.
Clenbuterol: A related compound used in pharmaceuticals.
Uniqueness
This compound is unique due to its specific reactivity and utility as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl2NO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKJJUFAWYSFID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190628 | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37148-47-3 | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37148-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037148473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(4-AMINO-3,5-DICHLOROPHENYL)-2-BROMOETHAN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JW68Z2WML | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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